molecular formula C21H21ClN2O2S B3589802 (3-chloro-6-methyl-1-benzothiophen-2-yl)[4-(2-methoxyphenyl)piperazino]methanone

(3-chloro-6-methyl-1-benzothiophen-2-yl)[4-(2-methoxyphenyl)piperazino]methanone

Cat. No.: B3589802
M. Wt: 400.9 g/mol
InChI Key: CJCKRLVKVCUTSQ-UHFFFAOYSA-N
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Description

(3-Chloro-6-methyl-1-benzothiophen-2-yl)[4-(2-methoxyphenyl)piperazino]methanone is a benzothiophene-derived compound featuring a piperazine ring substituted with a 2-methoxyphenyl group. The benzothiophene core is substituted with chlorine and methyl groups at positions 3 and 6, respectively. This structural motif is common in medicinal chemistry due to the benzothiophene scaffold’s ability to engage in π-π interactions and the piperazine moiety’s role in enhancing solubility and modulating receptor binding .

Properties

IUPAC Name

(3-chloro-6-methyl-1-benzothiophen-2-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2S/c1-14-7-8-15-18(13-14)27-20(19(15)22)21(25)24-11-9-23(10-12-24)16-5-3-4-6-17(16)26-2/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJCKRLVKVCUTSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-chloro-6-methyl-1-benzothiophen-2-yl)[4-(2-methoxyphenyl)piperazino]methanone typically involves multi-step organic reactions. The initial step often includes the formation of the benzothiophene core, followed by the introduction of the chloro and methyl substituents. The final steps involve the attachment of the methoxyphenyl piperazino group to the methanone moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of advanced analytical methods ensures the quality control of the final product .

Chemical Reactions Analysis

Types of Reactions

(3-chloro-6-methyl-1-benzothiophen-2-yl)[4-(2-methoxyphenyl)piperazino]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium thiolate. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

(3-chloro-6-methyl-1-benzothiophen-2-yl)[4-(2-methoxyphenyl)piperazino]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-chloro-6-methyl-1-benzothiophen-2-yl)[4-(2-methoxyphenyl)piperazino]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Impact of Substituents :

  • Methyl group (Me) : Introduces steric bulk and electron-donating effects, which may improve metabolic stability compared to halogen or nitro analogs .

Piperazine Ring Modifications

The piperazine moiety’s substitution determines solubility and receptor-binding specificity:

Compound Name Piperazine Substituents Pharmacological Relevance
Target Compound 4-(2-methoxyphenyl) Methoxy group enhances lipophilicity and may facilitate blood-brain barrier penetration
3-Chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine 4-(2-fluorophenyl) Fluorine increases electronegativity, potentially improving binding to serotonin receptors
[4-(2-Pyrimidinyl)-1-piperazinyl]methanone derivatives 4-(pyrimidin-2-yl) Pyrimidine enhances hydrogen-bonding capacity, improving solubility

Key Observations :

  • 2-Methoxyphenyl vs. 2-Fluorophenyl : The methoxy group’s larger size and oxygen lone pairs may favor interactions with hydrophobic pockets, whereas fluorine’s small size and electronegativity optimize polar interactions .
  • Pyrimidinyl vs. Isoxazolyl : Pyrimidine’s nitrogen-rich structure supports stronger hydrogen bonding compared to the isoxazole’s oxygen-nitrogen system .

Yield Comparison :

  • Analogous piperazine-carboxamide syntheses report yields of 70–85% under optimized conditions .
  • Nitro-substituted analogs (e.g., 6-NO₂) require harsh conditions (e.g., glacial acetic acid), reducing yields to ~50% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-chloro-6-methyl-1-benzothiophen-2-yl)[4-(2-methoxyphenyl)piperazino]methanone
Reactant of Route 2
Reactant of Route 2
(3-chloro-6-methyl-1-benzothiophen-2-yl)[4-(2-methoxyphenyl)piperazino]methanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.